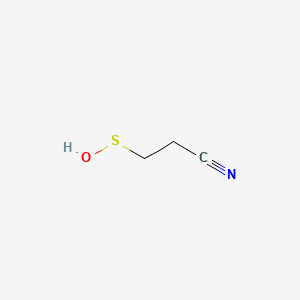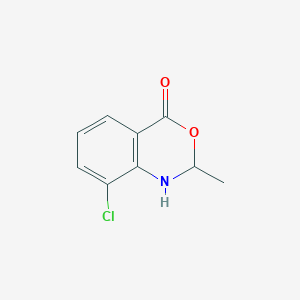![molecular formula C23H37NO4 B14208416 N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine CAS No. 823195-88-6](/img/structure/B14208416.png)
N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine is a synthetic compound that combines a fatty acid chain with an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine typically involves the acylation of L-tyrosine with a fatty acid derivative. The reaction is carried out under controlled conditions to ensure the correct stereochemistry. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of the fatty acid. The reaction is usually performed in an organic solvent such as dichloromethane at low temperatures to prevent racemization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic group of the tyrosine moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the fatty acid chain can be reduced to an alcohol.
Substitution: The hydroxyl group of the tyrosine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine has several applications in scientific research:
Chemistry: Used as a model compound to study acylation reactions and stereochemistry.
Biology: Investigated for its potential role in modifying protein functions through acylation.
Medicine: Explored for its potential as a drug delivery agent due to its amphiphilic nature.
Industry: Utilized in the development of surfactants and emulsifiers.
Mechanism of Action
The mechanism by which N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine exerts its effects involves its ability to interact with biological membranes and proteins. The fatty acid chain allows it to integrate into lipid bilayers, while the tyrosine moiety can interact with protein active sites. This dual functionality enables it to modulate membrane properties and protein activities, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(6R)-4,6-Dimethyldodecanoyl]-L-phenylalanine
- N-[(6R)-4,6-Dimethyldodecanoyl]-L-tryptophan
Uniqueness
N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine is unique due to the presence of the phenolic hydroxyl group in the tyrosine moiety, which can participate in additional hydrogen bonding and redox reactions compared to its analogs. This makes it particularly interesting for applications requiring specific interactions with proteins and membranes.
Properties
CAS No. |
823195-88-6 |
|---|---|
Molecular Formula |
C23H37NO4 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(2S)-2-[[(6R)-4,6-dimethyldodecanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C23H37NO4/c1-4-5-6-7-8-17(2)15-18(3)9-14-22(26)24-21(23(27)28)16-19-10-12-20(25)13-11-19/h10-13,17-18,21,25H,4-9,14-16H2,1-3H3,(H,24,26)(H,27,28)/t17-,18?,21+/m1/s1 |
InChI Key |
ZVHDXRWVMYGECP-WFYHXULLSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C)CC(C)CCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CCCCCCC(C)CC(C)CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


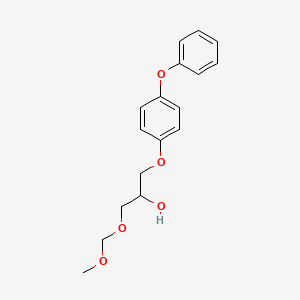
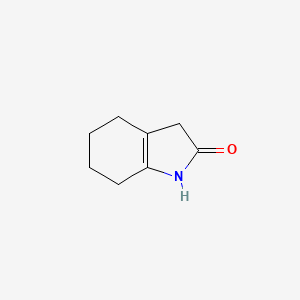
![N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B14208349.png)
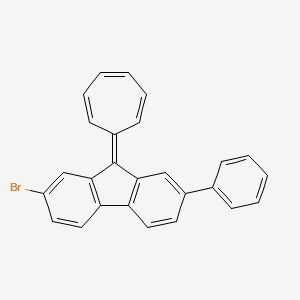
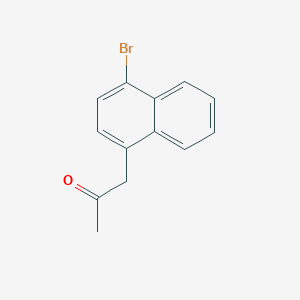
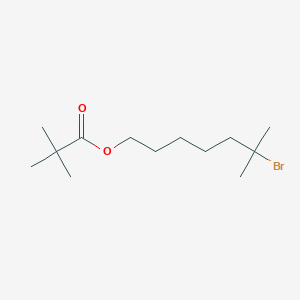
![Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate](/img/structure/B14208375.png)
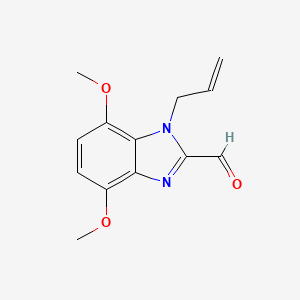
![2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14208394.png)
![Ethyl [(R)-diphenylmethanesulfinyl]acetate](/img/structure/B14208399.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine](/img/structure/B14208405.png)
![Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]-](/img/structure/B14208413.png)
